molecular formula C23H22IN3O6 B11561745 N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4,5-trimethoxybenzamide (non-preferred name)

N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4,5-trimethoxybenzamide (non-preferred name)

Cat. No.: B11561745
M. Wt: 563.3 g/mol
InChI Key: SQPVNGJPMFUSOQ-RPPGKUMJSA-N
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Description

N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4,5-trimethoxybenzamide is a complex organic compound that features a furan ring, an iodophenyl group, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via electrophilic aromatic substitution, where iodine is added to a phenyl ring.

    Formation of the Hydrazone: The hydrazone linkage is formed by reacting the furan aldehyde with hydrazine.

    Coupling with Trimethoxybenzamide: The final step involves coupling the hydrazone intermediate with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Hydrazines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The furan ring and iodophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The trimethoxybenzamide moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-[5-(4-iodophenyl)furan-2-yl]methylidene]-2-(naphthalen-1-yl)acetohydrazide
  • 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives

Uniqueness

N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4,5-trimethoxybenzamide is unique due to its combination of a furan ring, iodophenyl group, and trimethoxybenzamide moiety. This combination provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C23H22IN3O6

Molecular Weight

563.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[[5-(4-iodophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H22IN3O6/c1-30-19-10-15(11-20(31-2)22(19)32-3)23(29)25-13-21(28)27-26-12-17-8-9-18(33-17)14-4-6-16(24)7-5-14/h4-12H,13H2,1-3H3,(H,25,29)(H,27,28)/b26-12+

InChI Key

SQPVNGJPMFUSOQ-RPPGKUMJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)I

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)I

Origin of Product

United States

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